molecular formula C13H18Cl2N2O B7932886 (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932886
M. Wt: 289.20 g/mol
InChI Key: XWDULXRPBMHTDO-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and the use of solvents such as toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination and sodium borohydride for reduction. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-5-4-6-11(14)12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDULXRPBMHTDO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C(C(=CC=C1)Cl)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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